molecular formula C12H10BrNO2S B070981 Ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 177328-30-2

Ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No. B070981
CAS RN: 177328-30-2
M. Wt: 312.18 g/mol
InChI Key: MYFOYOXMFDOSPN-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate is a type of organic medicinal compound . It belongs to the class of 2-aminothiazoles, which are utilized as starting material for the synthesis of diverse range of heterocyclic analogues . These compounds have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

The synthesis of similar compounds involves the use of Ethyl 2-aminothiazole-4-carboxylate and aldehyde/ketone in absolute ethanol . A few drops of glacial acetic acid are added and the reaction mixture is stirred and refluxed for 12 hours . The progress of the reaction is monitored by TLC .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

The chemical reactions of this compound are largely influenced by the substituents on the thiazole ring . These substituents can alter the orientation types and shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are characterized by FTIR and NMR . For instance, one compound was found to have a melting point of 200-202 °C .

Mechanism of Action

Safety and Hazards

Safety and hazards associated with similar compounds include skin irritation, skin sensitization, and serious eye damage . Precautionary measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and a dust respirator .

Future Directions

The future directions in the research of these compounds could involve designing and synthesizing more analogues with different substituents on the thiazole ring. This could help in discovering compounds with enhanced therapeutic roles and improved safety profiles .

properties

IUPAC Name

ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c1-2-16-11(15)10-9(14-12(13)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFOYOXMFDOSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate

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